
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3: is a biochemical compound with the molecular formula C13H12D3N4O12P•2Ba and a molecular weight of 727.92 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 involves multiple steps, starting from the appropriate ribose and imidazole derivatives. The reaction conditions typically include controlled temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The process would include stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Utilized in the study of metabolic pathways, particularly those involving purine biosynthesis.
Medicine: Investigated for its potential role in understanding diseases related to purine metabolism, such as certain genetic disorders.
Industry: Employed in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 involves its role as a substrate in enzymatic reactions. It facilitates the production of adenine and guanine, which are crucial nucleotide building blocks for DNA and RNA. This compound interacts with specific enzymes in the purine biosynthesis pathway, influencing the overall metabolic process .
相似化合物的比较
5-Aminoimidazole-4-carboxamide Ribose 5’-Phosphate: Another compound involved in purine biosynthesis.
AICA-Riboside: A precursor of the monophosphate derivative 5-amino-4-imidazole carboxamide ribonucleoside 5’-phosphate.
SAICAR: A ribotide that can lose its phosphate group to form succinylaminoimidazolecarboxamide riboside.
Uniqueness: N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 is unique due to its specific deuterium labeling (d3), which makes it particularly useful in proteomics research for tracking and studying metabolic pathways .
属性
分子式 |
C13H15Ba2N4O12P |
|---|---|
分子量 |
727.9 g/mol |
IUPAC 名称 |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2,3,3-trideuteriobutanedioate;barium(2+) |
InChI |
InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1/i1D2,4D;; |
InChI 键 |
PPKOPCLLXBFYGS-WRYOMJGBSA-J |
手性 SMILES |
[2H][C@@](C(=O)[O-])(C([2H])([2H])C(=O)[O-])NC(=O)C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |
规范 SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
ruthenium(II)](/img/structure/B13848702.png)
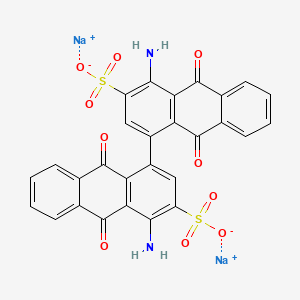
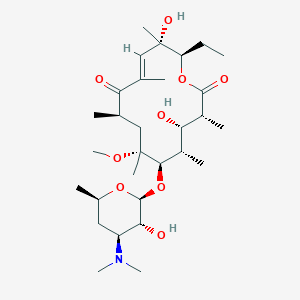
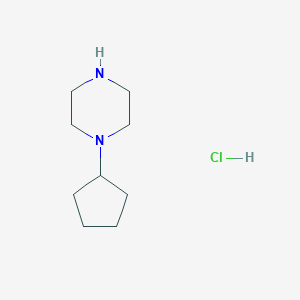
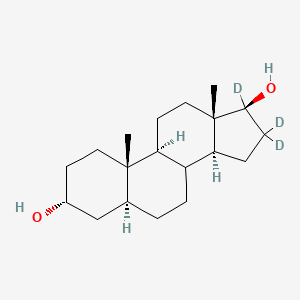
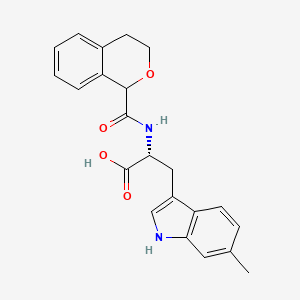

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
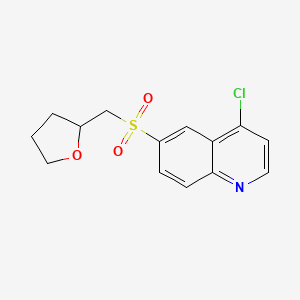
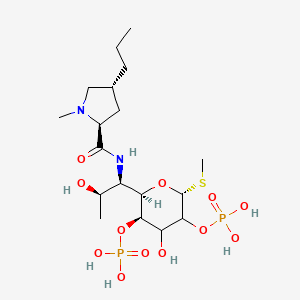
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
